molecular formula C16H10ClNO3 B1416828 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid CAS No. 1096950-94-5

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid

Cat. No.: B1416828
CAS No.: 1096950-94-5
M. Wt: 299.71 g/mol
InChI Key: XHNBKFOIZFHRTH-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key IR absorptions for this compound include:

  • O–H stretch (carboxylic acid) : 2500–3000 cm⁻¹ (broad)
  • C=O stretch (carboxylic acid) : 1680–1700 cm⁻¹
  • C–O (phenoxy ether) : 1220–1260 cm⁻¹
  • C–Cl stretch : 725–780 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.65–8.48 ppm : Doublets for H-5 and H-8 of the quinoline core.
  • δ 8.18–7.67 ppm : Multiplet signals for H-3, H-6, H-7, and aromatic protons of the 2-chlorophenoxy group.
  • δ 7.59–7.33 ppm : Ortho-chlorine deshielding effects on adjacent phenoxy protons.

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 167.8 ppm : Carboxylic acid carbonyl carbon.
  • δ 154.7–146.2 ppm : Quinoline C-2 and C-4 carbons.
  • δ 138.4–121.8 ppm : Aromatic carbons of the quinoline and phenoxy groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of related compounds, such as 2-(4-chlorophenyl)quinoline-4-carboxylic acid, shows a molecular ion peak at m/z 284.04336 [M+H]⁺ . Fragmentation patterns include:

  • Loss of CO₂ (-44 Da ) from the carboxylic acid group.
  • Cleavage of the phenoxy ether bond, yielding ions at m/z 163 (C₆H₄Cl⁺) and m/z 136 (quinoline fragment).

Table 1: Summary of Key Spectroscopic Data

Technique Key Signals Assignment
IR 1700 cm⁻¹ C=O stretch (carboxylic acid)

Properties

IUPAC Name

2-(2-chlorophenoxy)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-12-6-2-4-8-14(12)21-15-9-11(16(19)20)10-5-1-3-7-13(10)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNBKFOIZFHRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally benign catalysts .

Scientific Research Applications

Pharmaceutical Development

Overview:
2-(2-Chlorophenoxy)quinoline-4-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating infectious diseases due to their enhanced bioactivity.

Case Study:
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Table 1: Antimicrobial Activity of Derivatives

CompoundActivity TypeTarget OrganismsReference
Compound AAntibacterialE. coli, S. aureus
Compound BAntifungalC. albicans

Agricultural Chemistry

Overview:
In agricultural applications, this compound is utilized in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness contributes to sustainable agricultural practices.

Case Study:
Field trials have shown that formulations containing this compound significantly reduce pest populations while minimizing environmental impact. The compound's ability to penetrate plant tissues enhances its efficacy as a pesticide .

Material Science

Overview:
The compound is also incorporated into the development of novel materials, including polymers and coatings. These materials often exhibit improved chemical resistance and durability.

Case Study:
Research has focused on creating polymer composites using this compound that demonstrate enhanced mechanical properties and thermal stability. Such materials are valuable in automotive and aerospace applications .

Analytical Chemistry

Overview:
In analytical chemistry, this compound serves as a reagent for detecting and quantifying other substances in complex mixtures. It plays a vital role in quality control across various industries.

Case Study:
A study highlighted the use of this compound in high-performance liquid chromatography (HPLC) for analyzing pharmaceutical products. Its effectiveness in improving detection limits has been documented .

Biochemical Research

Overview:
Biochemically, the compound is employed in studies related to enzyme inhibition and receptor binding, contributing to our understanding of biological processes.

Case Study:
Investigations into the inhibitory effects of this compound on specific enzymes have revealed its potential as a therapeutic agent in treating metabolic disorders .

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

  • However, this may reduce solubility, as seen in its lower aqueous stability .
  • 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid: The sulfanyl and methoxy groups introduce hydrogen-bonding and π-π stacking capabilities, which increased trypanothione reductase inhibition in Trypanosoma studies compared to the target compound .

Alkyl and Heterocyclic Substituents

  • 2-(4-Butylphenyl)quinoline-4-carboxylic acid: The butyl chain increases hydrophobicity (logP ~3.5), enhancing blood-brain barrier penetration but reducing solubility.
  • 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid: The furan ring’s oxygen atom facilitates interactions with bacterial enzymes, showing MIC values of 64 µg/mL against Staphylococcus aureus, comparable to the target compound’s derivatives .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

  • 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate: The ester group reduces acidity (pKa ~4.5 vs. ~2.8 for carboxylic acids), improving oral bioavailability but requiring hydrolysis for activation .
  • Methyl-2-(4-R-phenyl)quinoline-4-carboxylate: Esterification increases metabolic stability, as shown in pharmacokinetic studies, but decreases direct antibacterial efficacy compared to carboxylic acid analogs .

Crystallographic and Spectroscopic Data

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid: Crystallizes in a monoclinic system (a = 4.1001 Å, b = 15.3464 Å), with planar quinoline rings facilitating π-stacking interactions .
  • 2-(2-Chlorophenyl)benzo[h]quinoline-4-carboxylic acid: FT-IR shows C=O stretching at 1680 cm⁻¹, while ¹H NMR reveals deshielded aromatic protons due to electron-withdrawing effects .

Antibacterial Activity

Compound MIC (µg/mL) S. aureus MIC (µg/mL) E. coli Reference
2-(2-Chlorophenoxy)quinoline-4-COOH 64 128
2-(2-Nitrophenyl)quinoline-4-COOH 128 256
5a4 (Amino-substituted derivative) 32 64
  • Key SAR Insights: Electron-withdrawing groups (e.g., nitro, chloro) enhance Gram-positive activity but reduce solubility. Amino substituents improve hydrogen bonding, lowering MIC values by 50% compared to nitro analogs .

Biological Activity

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClO3, with a molecular weight of approximately 248.66 g/mol. The compound features a quinoline ring system substituted with a chlorophenoxy group and a carboxylic acid functional group, which is critical for its biological activity.

1. Antibacterial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antibacterial properties. In a study evaluating various compounds, this compound was tested against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicated that this compound showed promising antibacterial effects, particularly against S. aureus with an MIC of 64 μg/mL, outperforming several known antibiotics like ampicillin and gentamycin in some cases .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa>256

2. Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. In vitro studies have shown that it exhibits moderate activity against various fungal strains, although specific MIC values were not as competitive as those observed for bacterial strains.

3. Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

A notable study reported that related quinoline derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound might share similar mechanisms .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The carboxylic acid group may enhance solubility and facilitate interactions with cellular membranes, while the quinoline moiety can participate in π-π stacking interactions with DNA or proteins involved in cell signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in treating infections and cancers:

  • Antibacterial Efficacy : A comparative study showed that modified quinoline derivatives exhibited enhanced antibacterial activity against MRSA compared to traditional antibiotics.
  • Anticancer Research : Research on quinoline derivatives indicated that they could effectively inhibit the growth of breast cancer cells through apoptosis induction mechanisms.

Q & A

Q. What are the standard synthetic routes for 2-(2-chlorophenoxy)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline-4-carboxylic acid derivatives typically employs classical methods like the Doebner reaction or Pfitzinger reaction . For example, 2-(4-chlorophenyl)quinoline-4-carboxylic acid is synthesized via the Doebner reaction using substituted benzaldehydes, pyruvic acid, and aniline derivatives in ethanol with trifluoroacetic acid catalysis . Microwave-assisted synthesis has also been explored to improve reaction efficiency . Yield optimization requires careful control of temperature, solvent polarity, and catalyst loading. For phenoxy-substituted analogs, introducing the chlorophenoxy group may involve nucleophilic aromatic substitution or coupling reactions post-quinoline core formation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and substituent effects, particularly the deshielding of aromatic protons near electron-withdrawing groups like the carboxylic acid.
  • X-ray crystallography resolves the planar quinoline core and dihedral angles between the chlorophenoxy moiety and the quinoline system, as demonstrated in related 2-(4-methylphenyl)quinoline-4-carboxylic acid structures .
  • Mass spectrometry confirms molecular weight and fragmentation patterns, while FT-IR verifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers evaluate the fluorescence properties of this compound for sensor applications?

Quinoline-4-carboxylic acid derivatives exhibit fluorescence due to their extended π-conjugation. To assess sensor potential:

  • Measure fluorescence quantum yield using a reference standard (e.g., quinine sulfate).
  • Perform titration experiments with target analytes (e.g., metal ions, biomolecules) to monitor emission intensity changes. For example, boronic acid-functionalized analogs detect catechols via fluorescence quenching .
  • Compare substituent effects: Electron-withdrawing groups (e.g., -Cl) may redshift emission, while bulky substituents (e.g., phenoxy) could restrict intramolecular rotation, enhancing quantum yield .

Q. What strategies are used to analyze its antimicrobial activity, and how do structural modifications impact efficacy?

  • In vitro assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. For example, 2-(4-chlorophenyl)quinoline-4-carboxylic acid derivatives show MICs as low as 8 µg/mL against Staphylococcus aureus .
  • Structure-activity relationship (SAR) :
    • The chlorophenoxy group may enhance membrane permeability via lipophilicity.
    • Substitution at the quinoline 2-position with electron-deficient aryl groups improves interaction with microbial targets (e.g., DNA gyrase) .
    • Carboxylic acid deprotonation at physiological pH can affect bioavailability; ester or amide derivatives may improve cell uptake .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Simulate binding to targets like topoisomerase IV or cytochrome P450. For instance, quinoline-carboxylic acid derivatives exhibit strong binding to Mycobacterium tuberculosis enoyl-ACP reductase .
  • QSAR models : Use Hammett constants (σ) or logP values to correlate substituent electronic effects/logP with antimicrobial potency.
  • ADMET prediction : Assess pharmacokinetic properties (e.g., solubility, CYP450 metabolism) to prioritize synthetic targets .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Reaction scale : Microwave-assisted methods often report higher yields (e.g., 85%) than conventional heating (60–70%) due to rapid, uniform energy transfer .
  • Purification challenges : The carboxylic acid group may cause aggregation, reducing isolated yields. Switching to reverse-phase chromatography or recrystallization in DMSO/water mixtures improves purity .
  • Side reactions : Oxidative decomposition of the chlorophenoxy moiety can occur under prolonged heating. Use inert atmospheres and lower temperatures (<100°C) to mitigate degradation .

Methodological Recommendations

Q. Best practices for handling and stability studies

  • Storage : Store under argon at –20°C to prevent oxidation of the phenoxy group .
  • Stability assays : Monitor degradation via HPLC under varying pH (2–12), UV light, and temperatures (25–60°C). Carboxylic acids are prone to decarboxylation at high temperatures (>150°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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